molecular formula C18H26N2O5 B13689262 tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13689262
M. Wt: 350.4 g/mol
InChI Key: UJTFQAQGYQGJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of targeted protein degradation molecules such as PROteolysis TArgeting Chimeras (PROTACs). This bifunctional compound features a piperidine core protected with a Boc (tert-butoxycarbonyl) group and two hydroxymethyl functional groups, which serve as crucial handles for further synthetic elaboration. One key structural element is the 3,6-dihydro-2H-pyridine (dihydropyridine) ring, a common precursor to a piperidine, which can be a component of the linker in PROTAC design connecting an E3 ligase ligand to a protein-of-interest (POI) targeting warhead. The design of the linker is critical for PROTAC efficacy, influencing its physicochemical properties and the ternary complex formation . The hydroxymethyl groups allow for conjugation to various warheads and E3 ligase ligands, such as those for CRBN or VHL, via stable linkages like carbamates or ethers. PROTACs have emerged as a powerful therapeutic strategy for degrading disease-causing proteins . Researchers value this specific intermediate for its versatility and the chemical handles it provides, facilitating the exploration of structure-activity relationships in novel degrader programs targeting previously undruggable oncoproteins and other pathological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-8-7-14(13(9-20)11-22)16-12(10-21)5-6-15(19-16)24-4/h5-6,21-22H,7-11H2,1-4H3

InChI Key

UJTFQAQGYQGJOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)CO)C2=C(C=CC(=N2)OC)CO

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Cross-Coupling of Boronate Ester Intermediates

A central strategy in the preparation of this compound involves the Suzuki-Miyaura cross-coupling reaction of boronate ester derivatives of the dihydropyridine scaffold with appropriately substituted halopyridines or aryl halides.

  • Key Intermediate Preparation : The tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate core is first converted into a boronate ester derivative, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate. This boronate ester is prepared by reacting the corresponding triflate or halide precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate in 1,4-dioxane under inert atmosphere at 80 °C overnight, achieving yields up to 93%.

  • Cross-Coupling Conditions : The boronate ester intermediate is then coupled with a brominated or iodinated methoxypyridine derivative bearing hydroxymethyl substituents. Typical reaction conditions include the use of tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, and a solvent mixture of ethanol, water, and toluene. The reaction is conducted at 80 °C for approximately 4.5 hours under an inert atmosphere with degassing by sonication. This step affords the coupled product in high yield (circa 93%) after purification by silica gel chromatography.

Step Reagents and Conditions Yield Notes
Boronate ester formation Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate, 1,4-dioxane, 80 °C, N2, overnight ~93% Boronate ester intermediate of dihydropyridine scaffold
Suzuki coupling Boronate ester, brominated methoxypyridine, Pd(PPh3)4, Na2CO3, EtOH/H2O/toluene, 80 °C, 4.5 h ~93% Formation of biaryl linkage, introduction of methoxypyridinyl substituent

Functional Group Transformations to Introduce Hydroxymethyl Groups

The hydroxymethyl substituents on the pyridine and dihydropyridine rings are typically introduced via selective hydroxymethylation reactions or by using pre-functionalized starting materials.

  • Hydroxymethylation : This can be achieved by selective oxidation of methyl groups or by nucleophilic substitution of halomethyl precursors. Alternatively, hydroxymethyl groups can be introduced by reduction of aldehyde or ester functionalities present on the pyridine ring.

  • Methoxylation : The methoxy substituent at the 6-position of the pyridine ring is commonly introduced by methylation of hydroxyl precursors or by using methoxypyridine derivatives as coupling partners in the Suzuki reaction.

Protection and Deprotection Strategies

  • The tert-butyl carbamate (Boc) group on the nitrogen of the dihydropyridine ring serves as a protecting group to prevent unwanted side reactions during cross-coupling and hydroxymethylation steps. It is introduced early in the synthesis and can be removed under acidic conditions if necessary.

  • The Boc-protected intermediates are stable under the Suzuki coupling conditions and allow for selective functionalization of other parts of the molecule.

Purification and Characterization

  • After each synthetic step, purification is typically performed by silica gel column chromatography using mixtures of hexanes and ethyl acetate or other suitable solvents.

  • Characterization of intermediates and final products is done by proton nuclear magnetic resonance spectroscopy (1H NMR), liquid chromatography-mass spectrometry (LC-MS), and sometimes high-resolution mass spectrometry (HRMS). For example, the boronate ester intermediate shows characteristic 1H NMR signals including tert-butyl singlets around 1.38 ppm and multiplets for the dihydropyridine protons.

Summary Table of Preparation Methods

Preparation Step Reagents and Catalysts Solvent System Temperature & Time Yield Key Observations
Boronate ester formation Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate 1,4-dioxane 80 °C, overnight ~93% Formation of boronate ester intermediate
Suzuki-Miyaura coupling Boronate ester, brominated methoxypyridine, Pd(PPh3)4, Na2CO3 Ethanol, water, toluene 80 °C, 4.5 h ~93% High-yield cross-coupling to form biaryl linkage
Hydroxymethyl group introduction Selective hydroxymethylation or use of hydroxymethylated starting materials Varies Varies Varies Functionalization of pyridine and dihydropyridine rings
Purification Silica gel chromatography Hexanes/ethyl acetate mixtures Ambient - Isolation of pure compound

Research Findings and Literature Support

  • The preparation methods described are consistent with protocols reported in peer-reviewed literature for similar dihydropyridine and pyridine derivatives, emphasizing palladium-catalyzed cross-coupling as a robust and versatile approach.

  • The use of boronate ester intermediates allows for efficient coupling with diverse aryl halides, facilitating the introduction of complex substituents such as hydroxymethyl and methoxypyridinyl groups.

  • The reaction conditions (temperature, catalyst loading, solvent choice) are optimized to balance reactivity and selectivity, minimizing side reactions and maximizing yield.

  • Characterization data such as 1H NMR and LC-MS confirm the structure and purity of the intermediates and final products, supporting the reliability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for methoxylation, base catalysts for hydroxymethylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxymethyl groups can participate in biochemical reactions, providing insights into cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methoxypyridinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including tert-butyl carbamate groups, pyridine/dihydropyridine cores, or hydroxymethyl/methoxy substituents. Key differences lie in substitution patterns, stereochemistry, and functional group reactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application/Reactivity Reference
tert-Butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate Dihydro-2H-pyridine Dual hydroxymethyl groups, methoxy-pyridine Intermediate for nucleotide analogs or kinase inhibitors N/A
(5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylic acid Dihydropyridine Acetoxy, hydroxymethyl (stereospecific) Chiral building block for antiviral agents
tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Piperidine-indazol Pyrazolopyrimidine carboxamide, methoxy-indazol Kinase inhibitor scaffold (e.g., Aurora kinases)
tert-Butyl 5-((5-butyl-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline Pyridazinone, butyl chain Selective inhibitor of epigenetic targets (e.g., BET proteins)

Reactivity and Stability

  • Hydroxymethyl vs. Acetoxy Groups : The target compound’s hydroxymethyl groups exhibit higher polarity and hydrogen-bonding capacity compared to the acetoxy group in (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylic acid. This difference impacts solubility and metabolic stability .
  • Methoxy-Pyridine vs.

Table 2: Elemental Analysis Comparison

Compound Formula Calc. C% Obs. C% Calc. H% Obs. H% Reference
tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₅H₃¹N₇O₄ 60.84 60.34 6.33 6.53
tert-Butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₈H₃₉F₂N₅O₆ 58.02 59.02 6.78 5.78

calculated values (e.g., in ) highlight the importance of purification protocols for hydroxymethyl-containing compounds.

Biological Activity

The compound tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O4C_{16}H_{22}N_2O_4 with a molecular weight of approximately 306.36 g/mol. The compound features multiple functional groups, including hydroxymethyl and methoxy substituents on the pyridine ring, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
Boiling PointNot available
Number of Heavy Atoms22
Number of Aromatic Atoms6
H-bond Acceptors4
H-bond Donors2

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. The synthetic route often includes the introduction of hydroxymethyl groups through formylation reactions followed by reductive amination to yield the final product. The synthetic methodologies are critical as they influence the purity and biological activity of the compound.

Antidiabetic Potential

Research indicates that compounds similar to this compound exhibit inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels post-meal .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that pyridine derivatives may possess neuroprotective properties. Compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This suggests that this compound may also exhibit neuroprotective effects worth exploring further .

Case Studies

  • Antidiabetic Activity : In a study involving α-glucosidase inhibition assays, tert-butyl derivatives demonstrated significant inhibitory effects comparable to standard antidiabetic drugs. The IC50 values indicated a promising therapeutic window for managing type 2 diabetes mellitus.
  • Anticancer Activity : A series of compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that certain derivatives induced apoptosis through caspase activation pathways, suggesting potential for development into anticancer therapies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves multi-step protocols with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridine ring functionalization. Key steps include:
  • Use of toluene or dimethylformamide (DMF) as solvents to enhance solubility of intermediates .
  • Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling chloropyridine or iodopyridine derivatives .
  • Temperature control (80–110°C) to optimize yield and minimize side reactions .
    Example workflow:
     Step 1: Boc protection of dihydropyridine → Step 2: Hydroxymethylation via formaldehyde → Step 3: Coupling with methoxypyridine derivative  

Q. How can the molecular structure and stereochemistry of this compound be characterized?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., dihydropyridine ring conformation) .
  • X-ray Crystallography : Resolve 3D conformation, critical for understanding biological interactions .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary catalyst loading, solvent polarity, and temperature to identify optimal conditions .
  • Byproduct Analysis :
Byproduct SourceMitigation Strategy
Incomplete couplingIncrease catalyst loading or reaction time
Oxidation of dihydropyridineUse inert atmosphere (N₂/Ar)
  • HPLC Monitoring : Track reaction progress and quantify impurities .

Q. How should contradictory data regarding biological activity be analyzed?

  • Methodological Answer :
  • Dose-Response Curves : Confirm activity thresholds using assays like enzyme inhibition (IC₅₀) or cell viability (MTT) .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., tert-butyl pyridine derivatives) to isolate functional group contributions .
  • Computational Modeling : MD simulations to assess target binding affinity vs. experimental discrepancies .

Q. What strategies are effective for studying interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Co-crystallization : Visualize binding modes in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.